Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, or 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester, is an organic compound with a molecular formula of C7H5ClF3N2O2. It is a colorless solid with a melting point of 90-91°C and a boiling point of 170-171°C. It is soluble in methanol, ethanol, and acetonitrile and is insoluble in water. 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is a versatile building block for the synthesis of a variety of organic compounds.
Scientific Research Applications
Synthesis of Novel Pharmaceutical Compounds
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its pyrimidine ring is a common motif in many drug molecules, and the presence of a trifluoromethyl group can significantly affect the biological activity of these compounds. Researchers utilize this compound to develop new medications with potential neuroprotective and anti-neuroinflammatory properties, which could be beneficial in treating neurodegenerative diseases .
Organic Synthesis Methodology
The compound is frequently used in organic synthesis to develop new synthetic methodologies. Its reactivity allows chemists to construct complex molecules through various chemical reactions, contributing to the advancement of synthetic organic chemistry.
Each of these applications demonstrates the versatility and importance of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate in scientific research. Its role as an intermediate in pharmaceutical synthesis, particularly in the development of neuroprotective agents , highlights its potential impact on healthcare and disease treatment. The compound’s contribution to agrochemicals, material science, chemical biology, analytical chemistry, and organic synthesis methodology underscores its broad utility across multiple fields of study.
Mechanism of Action
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, influencing cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate. For instance, the compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, preferably in a well-ventilated area . Incompatible materials, dust generation, and excess heat should be avoided .
properties
IUPAC Name |
ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-13-7(8(10,11)12)14-5(4)9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSULCDCBENGHAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371885 | |
Record name | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
720-01-4 | |
Record name | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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